molecular formula C19H20O3 B588333 (3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine CAS No. 227289-51-2

(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine

Cat. No. B588333
CAS RN: 227289-51-2
M. Wt: 296.366
InChI Key: WNMSDVNIAXMQRI-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine is a natural product derived from the bark of the Centrolobium tomentosum tree, which is found in the Amazon rainforest. The plant has been used for centuries by the native inhabitants of the Amazon for a variety of medicinal purposes. This natural product has been studied extensively in recent years due to its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-parasitic, and anti-tumor properties.

Scientific Research Applications

Compound Isolation and Structure Elucidation

(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine, along with other compounds, has been isolated from natural sources like Alpinia katsumadai. These isolations help in the understanding of the chemical composition of plants and contribute to the discovery of new natural products. The structures of such compounds are typically elucidated using spectroscopic techniques, which is essential for further research and potential applications (Yang et al., 2019).

Cytotoxic Activity Studies

Synthetic Methodologies

The asymmetric syntheses of diarylheptanoid natural products, including (3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine, have been achieved. These synthetic methodologies are significant for the development of new pharmaceuticals and chemicals. The hetero-Diels–Alder reaction, for instance, plays a key role in these syntheses, demonstrating the importance of such reactions in organic synthesis (Washio et al., 2007).

Total Synthesis and Configuration Studies

The first total synthesis of (3S,7R)-5,6-dehydro-de-O-methyl centrolobine has been reported. These studies are not only crucial for the production of these compounds in larger quantities but also for confirming their molecular structure and stereochemistry. Such research has broad implications in medicinal chemistry and drug development (Schmidt et al., 2011).

properties

IUPAC Name

4-[2-[(2S,6S)-6-(4-hydroxyphenyl)-3,6-dihydro-2H-pyran-2-yl]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h1,3-5,7-12,18-21H,2,6,13H2/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMSDVNIAXMQRI-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(OC1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](O[C@H]1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of discovering (3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine along with other diarylheptanoids in Alpinia blepharocalyx?

A1: The discovery of (3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine and numerous other novel diarylheptanoids in Alpinia blepharocalyx [] is significant for several reasons:

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